

NBQX Disodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NBQX disodium

Cat. No.: B014699

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This technical guide provides an in-depth overview of **NBQX disodium** salt, a potent and selective antagonist of AMPA and kainate receptors. Targeted at researchers, scientists, and drug development professionals, this document outlines its core physicochemical properties, mechanism of action, and established experimental protocols.

Core Compound Data

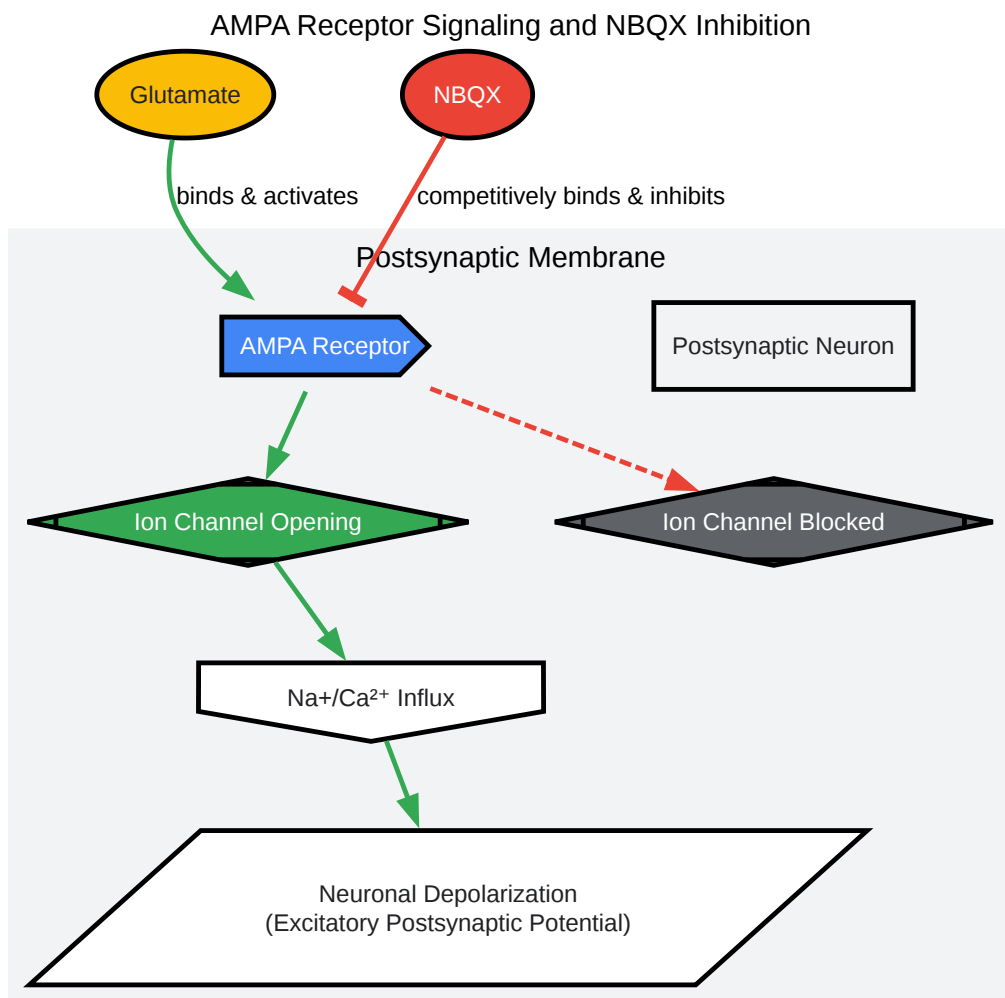
NBQX disodium salt is a water-soluble derivative of NBQX, making it particularly suitable for in vivo and in vitro experimental applications where aqueous solutions are required.^{[1][2]} Key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	References
CAS Number	479347-86-9	[1][3][4]
Molecular Weight	380.24 g/mol	[1][2][4]
Molecular Formula	C ₁₂ H ₆ N ₄ Na ₂ O ₆ S	[2][4]
Purity	≥98%	[1][4]
Solubility	Soluble to 50 mM in water	[4]
IC ₅₀ (AMPA Receptor)	0.15 μM	[1][2]
IC ₅₀ (Kainate Receptor)	4.8 μM	[1][2]

Mechanism of Action: Antagonism of AMPA/Kainate Receptors

NBQX disodium salt functions as a competitive antagonist at ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][4] By binding to these receptors, NBQX blocks the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the influx of sodium and calcium ions into the postsynaptic neuron. This action effectively dampens excitatory synaptic transmission.[4] This mechanism underlies its neuroprotective, anticonvulsant, and antinociceptive properties observed in various preclinical models.[1][2]

The signaling pathway below illustrates the excitatory action of glutamate on AMPA receptors and the inhibitory effect of NBQX.



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AMPA Receptor Signaling and NBQX Inhibition

Experimental Protocols

NBQX disodium salt is a versatile tool in neuroscience research. Below are detailed methodologies for key experimental applications.

In Vitro Electrophysiology: Inhibition of Excitatory Postsynaptic Currents (EPSCs)

This protocol describes the use of NBQX to block AMPA receptor-mediated currents in brain slices.

Methodology:

- **Slice Preparation:** Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent model.
- **Recording Setup:** Obtain whole-cell voltage-clamp recordings from neurons within the slice.
- **Baseline Recording:** Record spontaneous and evoked EPSCs by stimulating afferent pathways. Neurons are typically held at a negative membrane potential (e.g., -70 mV) to isolate glutamatergic currents.
- **NBQX Application:** Bath-apply **NBQX disodium** salt at a working concentration (commonly 10 μ M for complete blockade) and continue to record EPSCs.[\[5\]](#)
- **Data Analysis:** Compare the amplitude and frequency of EPSCs before and after NBQX application to quantify the inhibition of AMPA receptor-mediated synaptic transmission.

In Vivo Neuroprotection Assay: Rodent Model of Focal Ischemia

This protocol outlines the use of NBQX to assess its neuroprotective effects in a rat model of stroke.

Methodology:

- **Animal Model:** Induce permanent focal cerebral ischemia in rats, for example, through middle cerebral artery occlusion (MCAO).
- **Drug Administration:** Administer **NBQX disodium** salt intravenously (i.v.) or intraperitoneally (i.p.). A dose-response study in rats showed significant neuroprotection at doses of 40, 60,

and 100 mg/kg i.v.[6] Treatment can be initiated at various time points post-occlusion (e.g., 15, 45, or 90 minutes) to evaluate the therapeutic window.[6]

- Behavioral Assessment: Conduct neurological scoring at defined time points post-ischemia to assess functional deficits.
- Histological Analysis: At the study endpoint (e.g., 24 or 48 hours post-ischemia), perfuse the animals and prepare brain sections.
- Infarct Volume Measurement: Stain brain sections with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the volume of damaged tissue.

In Vivo Anticonvulsant Study: Chemoconvulsant Model

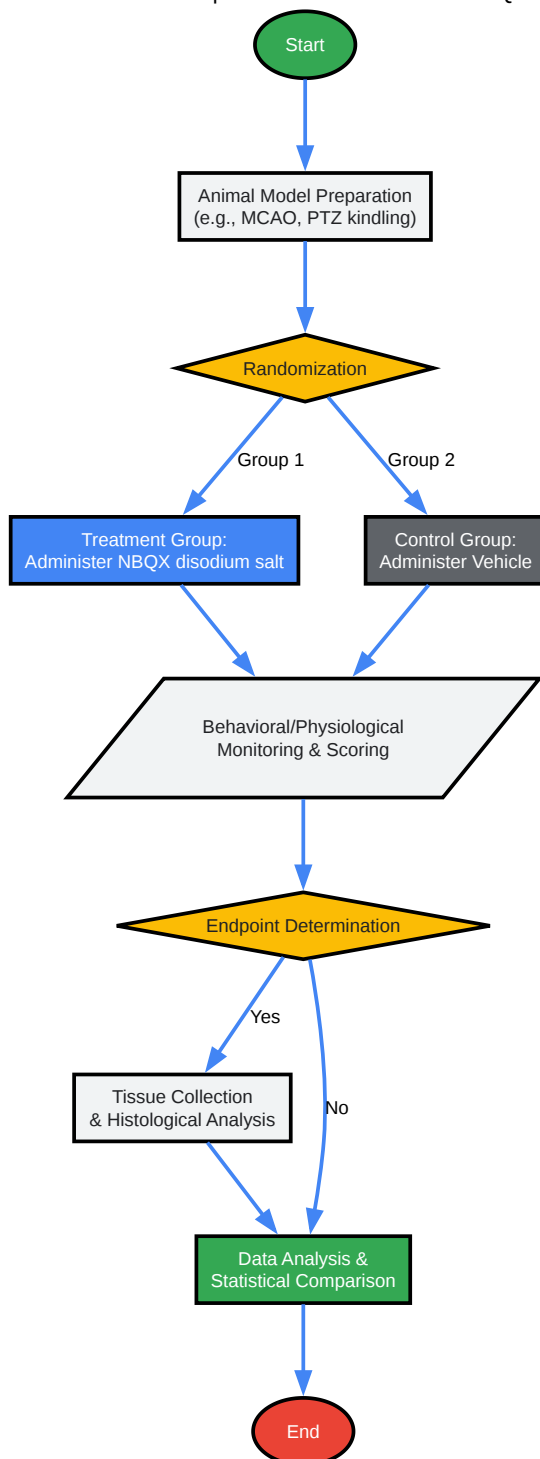
This protocol details the evaluation of NBQX's anticonvulsant activity in a rat model of epilepsy.

Methodology:

- Animal Model: Induce seizures in rats using a chemoconvulsant such as pentylenetetrazole (PTZ). Chronic models may involve repeated PTZ injections (e.g., 50 mg/kg, i.p., for 28 days).
- Drug Administration: Following the kindling phase, administer **NBQX disodium** salt (e.g., 20 mg/kg, i.p.) for a specified duration (e.g., 3 days).
- Seizure Scoring: Observe and score the animals for seizure latency, duration, and severity using a standardized scale (e.g., Racine's scale).
- Data Analysis: Compare seizure parameters between NBQX-treated and vehicle-treated groups to determine the anticonvulsant efficacy. NBQX has been shown to increase the latency to seizures, decrease the duration of seizure onset, and reduce the severity scores.

The following diagram illustrates a general workflow for an in vivo study investigating the effects of NBQX.

General In Vivo Experimental Workflow with NBQX

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- To cite this document: BenchChem. [NBQX Disodium Salt: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014699#nbqx-disodium-salt-cas-number-and-molecular-weight]

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